4-Bromostilbene
CAS No.: 13041-70-8
Cat. No.: VC20999028
Molecular Formula: C14H11Br
Molecular Weight: 259.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13041-70-8 |
|---|---|
| Molecular Formula | C14H11Br |
| Molecular Weight | 259.14 g/mol |
| IUPAC Name | 1-bromo-4-[(E)-2-phenylethenyl]benzene |
| Standard InChI | InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ |
| Standard InChI Key | ZZMMKLVIBZWGPK-VOTSOKGWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br |
| SMILES | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Introduction
| Identifier | Value |
|---|---|
| IUPAC Name | 1-bromo-4-[(E)-2-phenylethenyl]benzene |
| CAS Numbers | 4714-24-3, 13041-70-8 |
| Molecular Formula | C₁₄H₁₁Br |
| Molecular Weight | 259.14 g/mol |
| InChI | InChI=1/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ |
| InChIKey | ZZMMKLVIBZWGPK-VOTSOKGWSA-N |
| SMILES | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
The presence of the bromine atom significantly influences the compound's electronic and steric properties, making it distinct from unsubstituted stilbene and other halogenated derivatives.
Physical and Chemical Properties
4-Bromostilbene exhibits distinct physical and chemical properties that are crucial for understanding its behavior in various applications. The physical state is a white crystalline solid or powder at room temperature .
Physical Properties
The key physical properties of 4-bromostilbene are summarized in the following table:
It is noteworthy that there are some discrepancies in the reported melting points across different sources, with values ranging from 80-83°C to 140°C. This variation may be attributed to differences in sample purity, crystalline form, or measurement methods .
Chemical Properties
4-Bromostilbene demonstrates chemical properties characteristic of both aromatic compounds and olefins due to its structural features:
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The compound is insoluble in water but readily soluble in common organic solvents such as ethanol, acetone, and dichloromethane .
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The bromine substituent makes the compound reactive toward various nucleophilic substitution reactions and metal-catalyzed cross-coupling processes.
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The C=C double bond can undergo photochemical isomerization, cycloaddition, and addition reactions typical of alkenes .
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The compound exhibits photochemical properties, including fluorescence and phosphorescence, particularly at low temperatures .
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Recommended storage conditions are 2-8°C, suggesting potential sensitivity to heat or light exposure over extended periods .
Synthesis Methods
4-Bromostilbene can be synthesized through several routes, each with specific advantages depending on the desired purity, scale, and available starting materials.
Wittig Reaction
One of the most common methods for synthesizing 4-bromostilbene involves the Wittig reaction between 4-bromobenzaldehyde and benzyltriphenylphosphonium bromide or chloride. This reaction typically proceeds via the following steps:
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Formation of the ylide from benzyltriphenylphosphonium salt using a strong base like n-BuLi or NaH
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Nucleophilic attack of the ylide on the aldehyde carbonyl
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Formation of the oxaphosphetane intermediate
The Wittig reaction often yields a mixture of E/Z isomers, with the E-isomer predominating. Thermal or photochemical isomerization can be employed to convert any Z-isomer to the more stable E-form .
Heck Coupling
Another efficient synthetic route involves the Heck coupling reaction between styrene and 4-bromoiodobenzene or 4-bromobenzene diazonium salts, catalyzed by palladium complexes:
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Oxidative addition of the aryl halide to the Pd(0) catalyst
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Coordination and insertion of the alkene
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β-hydride elimination to form the stilbene derivative
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Reductive elimination to regenerate the catalyst
This method typically produces predominantly the E-isomer due to the mechanism of the β-hydride elimination step.
Suzuki-Miyaura Coupling
4-Bromostilbene can also be synthesized via Suzuki-Miyaura coupling between 4-bromophenylboronic acid and β-bromostyrene:
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Oxidative addition of the vinyl halide to the Pd(0) catalyst
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Transmetalation with the boronic acid
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Reductive elimination to form the C-C bond and regenerate the catalyst
Bromination of Stilbene
Direct bromination of stilbene can be achieved using bromine in solvents like carbon tetrachloride (CCl₄), though this method may require careful control to avoid multiple bromination:
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Electrophilic addition of bromine to the double bond
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Formation of a bromonium ion intermediate
Chemical Reactions Analysis
4-Bromostilbene participates in various chemical reactions, with its reactivity influenced by both the bromine substituent and the stilbene backbone.
Photoisomerization
One of the most characteristic reactions of 4-bromostilbene is photoisomerization between its E (trans) and Z (cis) isomers upon UV irradiation:
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The E-isomer is thermodynamically more stable due to reduced steric hindrance.
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Upon UV excitation, the molecule can rotate around the central C=C bond.
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The brominated stilbene shows a unique photoisomerization mechanism involving both singlet and triplet excited states, contrasting with unsubstituted stilbene which primarily undergoes singlet-mediated isomerization .
Studies indicate that 40-60% of the triplet excited states in 4-bromostilbene decay to the trans ground state, compared to over 90% for 4-nitrostilbene and less than 10% for 4-methoxystilbene .
Cross-Coupling Reactions
The bromine substituent makes 4-bromostilbene an excellent substrate for various cross-coupling reactions:
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Suzuki Cross-Coupling: Reactions with arylboronic acids in the presence of palladium catalysts yield arylated stilbenes with yields ranging from 72-95%.
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Sonogashira Coupling: Reaction with terminal alkynes yields alkynylated stilbenes, which have applications in materials science for creating extended π-conjugated systems.
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Heck Coupling: Further functionalization can be achieved through Heck reactions with various alkenes.
Other Notable Reactions
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Formation of Cyclic Products: In the presence of Lewis acids like BF₃·OEt₂, 4-bromostilbene can react with paraformaldehyde to yield cyclic products such as dioxanes through Prins-type mechanisms.
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Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles under appropriate conditions, leading to diverse derivatives.
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Electrophilic Addition: The C=C double bond can undergo electrophilic addition reactions typical of alkenes, including halogenation, hydrohalogenation, and hydration.
Scientific Research Applications
4-Bromostilbene has found numerous applications in scientific research, particularly in organic synthesis, photochemistry, and materials science.
Building Block in Organic Synthesis
As a versatile intermediate, 4-bromostilbene serves as a building block for synthesizing more complex molecules:
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The reactive bromine atom provides a handle for further functionalization through various cross-coupling reactions.
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The stilbene backbone offers opportunities for photochemical transformations and cycloadditions.
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It can be used in the synthesis of extended π-conjugated systems with applications in organic electronics.
Photochemistry Studies
The photochemical properties of 4-bromostilbene make it valuable for studying fundamental processes in photochemistry:
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Its photoisomerization behavior provides insights into the competition between singlet and triplet pathways in excited-state chemistry.
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The compound exhibits dual fluorescence phenomena and charge-transfer states depending on solvent environment and substituents .
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Studies on 4-bromostilbene derivatives have contributed to understanding the relationships between molecular structure and photophysical properties .
A study by Haskins-Glusac et al. demonstrated that platinum acetylide complexes containing 4-ethynylstilbene ligands exhibit high-yield production of ³π,π* excited states localized on the stilbene moiety, with strong phosphorescence at low temperatures .
Materials Science Applications
In materials science, 4-bromostilbene has been utilized in:
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Polymer Production: As a monomer or co-monomer in producing polymers with enhanced thermal stability and mechanical strength.
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Optoelectronic Materials: Development of materials with tunable photophysical properties for applications in organic light-emitting diodes (OLEDs) and photovoltaics.
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Surface Science: Studies on the adsorption of stilbene derivatives on surfaces have provided insights into molecule-surface interactions .
Biological Activity
4-Bromostilbene and its derivatives have shown promising biological activities that have attracted interest in medicinal chemistry and biochemical research.
Anti-Cancer Properties
Studies suggest that 4-bromostilbene exhibits anti-cancer activity through several mechanisms:
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Induction of apoptosis (programmed cell death) in cancer cell lines, particularly in bladder and colon cancers.
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Inhibition of X-linked inhibitor of apoptosis protein (XIAP) expression, which contributes to reduced tumor growth.
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Treatment with 60 µM of the compound has been shown to inhibit cancer cell proliferation, with in vivo studies showing reduced tumor mass in xenograft models after treatment with 150 mg/kg for six weeks.
Anti-Inflammatory Effects
Research indicates that 4-bromostilbene possesses anti-inflammatory properties:
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Suppression of interleukin-1β levels, which are crucial mediators in inflammatory responses.
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Potential utility in treating chronic inflammatory diseases like rheumatoid arthritis and psoriasis.
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Mechanism potentially involving inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Enzyme Interactions
4-Bromostilbene serves as a probe in biochemical assays:
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Used to study enzyme activities and protein interactions, particularly in cancer research.
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Can disrupt cellular processes through specific molecular interactions.
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The bromine atom facilitates halogen bonding, influencing interactions with biological targets.
Comparison with Similar Compounds
Understanding how 4-bromostilbene compares to related compounds provides valuable insights into structure-activity relationships.
Comparison with Other Halogenated Stilbenes
Photochemical Behavior Comparison
The photochemical behavior of differently substituted stilbenes reveals how substituent electronic effects influence excited-state processes:
| Compound | Dominant Isomerization Pathway | Triplet Contribution (%) | Reference |
|---|---|---|---|
| 4-Bromostilbene | Singlet + Triplet | 40-60 | |
| 4-Nitrostilbene | Triplet | >90 | |
| 4-Methoxystilbene | Singlet | <10 | |
| Unsubstituted Stilbene | Singlet | ~25 |
This data demonstrates how the bromine substituent creates a balanced pathway between singlet and triplet mechanisms, unlike the extremes observed with strongly electron-withdrawing (nitro) or electron-donating (methoxy) groups .
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